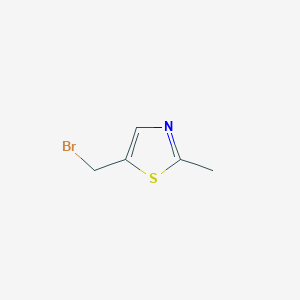

5-(Bromomethyl)-2-methyl-1,3-thiazole

描述

属性

IUPAC Name |

5-(bromomethyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOAATBPJLXWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716923 | |

| Record name | 5-(Bromomethyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838892-95-8 | |

| Record name | 5-(Bromomethyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-(Bromomethyl)-2-methyl-1,3-thiazole is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, synthesizing information from various studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 192.08 g/mol. Its structure features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen, with a bromomethyl group at the fifth position and a methyl group at the second position. This specific substitution pattern may enhance its reactivity and biological activity compared to other thiazoles lacking such substituents.

Biological Activity Studies

While specific studies on this compound are scarce, related compounds have been evaluated for their biological activities. Below is a summary of findings from research on thiazole-based compounds:

| Compound | Activity | Reference |

|---|---|---|

| 4-Bromo-2-methylthiazole | Anticancer (Topoisomerase IB inhibition) | |

| 5-Methylthiazole | Antimicrobial | |

| 2-Amino-4-thiazole derivatives | Anticonvulsant |

These compounds demonstrate the potential biological activities associated with thiazole derivatives, suggesting that this compound may also possess similar properties.

Case Studies and Related Research

- Antimicrobial Activity : A study investigating various thiazole derivatives found that modifications at different positions significantly affected their antimicrobial potency. The structural features that enhance interaction with microbial targets were identified as key determinants of efficacy .

- Anticancer Potential : Research on thiazole-based stilbene analogs showed promising results in inhibiting DNA topoisomerase IB, which is crucial for cancer cell proliferation. The study highlighted the importance of structural diversity in enhancing anticancer activity .

- Electrophilic Properties : Recent investigations into thiazoles with electrophilic groups have revealed their ability to induce ferroptosis in cancer cells, a form of regulated cell death. This suggests that similar mechanisms could be explored in the context of this compound .

相似化合物的比较

Structural Analogues

2-(Bromomethyl)-1,3-thiazole

- Molecular Formula : C₄H₄BrNS.

5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole

- Structure : Bromomethyl at position 5; methyl replaced by phenyl groups at positions 2 and 3.

- Molecular Formula : C₁₆H₁₂BrNS.

- Key Differences : Bulky phenyl groups increase molecular weight (330.24 g/mol) and hydrophobicity, reducing solubility in polar solvents. Melting point: 112°C .

5-(2-Bromoethyl)-4-methyl-1,3-thiazole

- Structure : Bromoethyl (CH₂CH₂Br) at position 5; methyl at position 4.

- Molecular Formula : C₆H₈BrNS.

- Molecular weight: 206.11 g/mol .

4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole

- Structure : Bromothiophene moiety at position 4; methyl at position 2.

- Molecular Formula : C₈H₅BrN₂S₂.

- Key Differences : The fused thiophene ring enhances π-conjugation, useful in materials science. Synthesized via Hantzsch thiazole formation .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Reactivity |

|---|---|---|---|---|

| 5-(Bromomethyl)-2-methyl-1,3-thiazole | 178.05 | Not reported | Moderate in DMSO | High (SN2 at bromomethyl group) |

| 2-(Bromomethyl)-1,3-thiazole | 178.05 | Not reported | High in DCM | Moderate |

| 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole | 330.24 | 112 | Low in water | Low (steric hindrance) |

Key Insight : Phenyl substitutions (e.g., in 2,4-diphenyl derivative) drastically reduce solubility in aqueous media but improve thermal stability .

准备方法

Thiazole Ring Formation

The core 1,3-thiazole ring is commonly synthesized by cyclization reactions involving α-haloketones and thioureas or thioacetamide derivatives. This method is well-documented and provides a reliable route to 2-methylthiazole derivatives.

Typical Reaction:

Reaction of α-haloketones (e.g., 2-bromo-1-phenylethan-1-one) with thioacetamide in polar aprotic solvents such as dimethylformamide (DMF) at room temperature leads to the formation of 2-methylthiazole intermediates.Example:

In the synthesis of substituted thiazoles, 2-bromo-1-(4-halophenyl)ethan-1-ones react with thioacetamide to yield 4-(4-halophenyl)-2-methylthiazoles, which are precursors for further functionalization.

Introduction of the Bromomethyl Group at the 5-Position

The bromomethyl substituent at the 5-position of the thiazole ring is typically introduced via bromination of a methyl group attached to the heterocycle.

Bromination Reagents:

N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of the methyl group to bromomethyl, often carried out in the presence of radical initiators such as azobisisobutyronitrile (AIBN).Reaction Conditions:

Bromination is conducted under controlled temperatures, usually between 0°C and 25°C, in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Radical initiation facilitates the substitution without affecting the thiazole ring integrity.Mechanism:

The reaction proceeds via radical substitution at the benzylic methyl position, converting –CH3 to –CH2Br.Notes on Selectivity:

Electrophilic bromination at the 5-position of the thiazole ring can also occur, but conditions are optimized to favor bromomethylation over ring bromination. For example, sequential bromination steps have been reported where the 5-position ring bromination occurs first, followed by benzylic bromination.

Synthetic Route Summary and Reaction Scheme

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Thiazole ring cyclization | α-haloketone + thioacetamide in DMF, RT | Formation of 2-methylthiazole intermediate |

| 2 | Electrophilic bromination | NBS, AIBN, DCM or THF, 0–25°C | Introduction of bromomethyl group at 5-position |

| 3 | Purification | Crystallization or chromatography | Isolation of pure 5-(bromomethyl)-2-methyl-1,3-thiazole |

Alternative and Advanced Methods

Arbuzov Reaction Considerations:

In some synthetic sequences involving phosphonate intermediates, the bromine at the 5-position may be reduced during the Arbuzov reaction using triethyl phosphite. This side reaction must be controlled by adjusting reaction time, temperature, and reagent stoichiometry.Protecting Group Strategies:

To minimize side reactions such as elimination or oxidation of the bromomethyl group, protecting groups on the thiazole nitrogen (e.g., Boc groups) may be employed during functionalization steps.Industrial Scale Considerations:

Industrial synthesis optimizes these steps for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to enhance scalability and cost-effectiveness.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Thiazole Ring Formation | Cyclization of α-haloketones with thioacetamide in DMF at room temperature |

| Bromomethyl Introduction | Radical bromination using NBS and AIBN in DCM or THF at 0–25°C |

| Side Reactions | Possible ring bromination, elimination, or oxidation; controlled by reaction conditions |

| Purification | Crystallization or chromatographic methods |

| Stability | Sensitive to hydrolysis; store under inert atmosphere at low temperature |

| Characterization Techniques | ^1H/^13C NMR, IR spectroscopy, elemental analysis |

常见问题

Q. Methodological Insight :

- Optimize reaction conditions (e.g., polar aprotic solvents like DMF, 60–80°C, 12–24 hrs) to enhance yield.

- Monitor reactivity differences compared to chloro- or iodoethyl analogs (e.g., bromo derivatives show intermediate reactivity) .

Basic: What methods are effective for synthesizing this compound?

Answer:

Key synthesis routes include:

Q. Methodological Insight :

- Purification : Column chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol yields >90% purity .

- Safety : Handle bromine and NBS with inert atmosphere due to toxicity .

Advanced: How do substituents on the thiazole ring influence reactivity and regioselectivity in further functionalization?

Answer:

Substituents alter electronic and steric effects:

Q. Methodological Insight :

- Use DFT calculations (e.g., Gaussian 09) to predict charge distribution and reaction sites .

- Adjust solvent polarity (e.g., DMSO for electron-deficient substrates) .

Advanced: How can researchers resolve contradictions in reported cyclization yields using this compound?

Answer:

Discrepancies arise from:

Q. Methodological Insight :

- Conduct kinetic studies (e.g., in situ NMR) to identify intermediates.

- Compare HPLC traces of reaction mixtures under varying conditions .

Advanced: What strategies are recommended for evaluating the bioactivity of derivatives synthesized from this compound?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinity to targets (e.g., bacterial enzymes) .

- In vitro assays : Test minimum inhibitory concentration (MIC) against Gram-positive/negative strains .

Q. Methodological Insight :

Advanced: How does the stability of this compound vary under different storage and reaction conditions?

Answer:

Q. Methodological Insight :

- Monitor degradation via TLC or GC-MS after accelerated aging tests (40°C/75% RH for 14 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。